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molecular formula C13H15F4N3O2 B8305443 4-Fluoro-N-methyl-2-nitro-5-(4-trifluoromethyl-piperidin-1-yl)aniline

4-Fluoro-N-methyl-2-nitro-5-(4-trifluoromethyl-piperidin-1-yl)aniline

Cat. No. B8305443
M. Wt: 321.27 g/mol
InChI Key: GGTBRLHWDBSELG-UHFFFAOYSA-N
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Patent
US08466186B2

Procedure details

A mixture of 4-fluoro-N-methyl-2-nitro-5-(4-trifluoromethyl-piperidin-1-yl)aniline (200 mg, 0.62 mmol), Ra—Ni (4 mg, 0.062 mmol) and THF (30 mL) was shaken under H2 atmosphere (1 atm) at rt for 1 h. The mixture was filtered through celite and the celite pad was further washed with THF. Concentration and crystallization from Et2O/PE gave the sub-title compound.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
4 mg
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:9]([N:10]2[CH2:15][CH2:14][CH:13]([C:16]([F:19])([F:18])[F:17])[CH2:12][CH2:11]2)=[CH:8][C:5]([NH:6][CH3:7])=[C:4]([N+:20]([O-])=O)[CH:3]=1>[Ni].C1COCC1>[F:1][C:2]1[C:9]([N:10]2[CH2:15][CH2:14][CH:13]([C:16]([F:19])([F:18])[F:17])[CH2:12][CH2:11]2)=[CH:8][C:5]([NH:6][CH3:7])=[C:4]([CH:3]=1)[NH2:20]

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
FC1=CC(=C(NC)C=C1N1CCC(CC1)C(F)(F)F)[N+](=O)[O-]
Name
Quantity
4 mg
Type
catalyst
Smiles
[Ni]
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was shaken under H2 atmosphere (1 atm) at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
WASH
Type
WASH
Details
the celite pad was further washed with THF
CONCENTRATION
Type
CONCENTRATION
Details
Concentration and crystallization from Et2O/PE

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C(=CC(=C(N)C1)NC)N1CCC(CC1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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